molecular formula C16H12N2O5 B138936 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione CAS No. 106981-60-6

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione

Cat. No.: B138936
CAS No.: 106981-60-6
M. Wt: 312.28 g/mol
InChI Key: DHMIRCIBPRTIDM-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline-1,3-dione core structure with an ethoxy and nitro substituent on the phenyl ring.

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been studied for their potential antiseizure and antipsychotic properties, suggesting that they may interact with neuronal receptors or enzymes involved in these conditions.

Mode of Action

Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity This suggests that these compounds may modulate neuronal activity, potentially by interacting with ion channels or neurotransmitter receptors

Biochemical Pathways

Given the potential antiseizure and antipsychotic properties of isoindoline-1,3-dione derivatives , it is plausible that these compounds may influence pathways related to neuronal signaling and neurotransmitter metabolism.

Result of Action

Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity , suggesting that these compounds may suppress abnormal neuronal firing associated with seizures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process generally requires refluxing in a suitable solvent, such as toluene, for an extended period (e.g., 24 hours) to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the ethoxy group .

Scientific Research Applications

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives such as:

Uniqueness

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is a compound characterized by its isoindoline-1,3-dione core structure, with an ethoxy and nitro substituent on the phenyl ring. This unique configuration contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound has been primarily linked to its interaction with neurotransmitter systems, particularly the dopaminergic pathways . Research indicates that it may act as an anticonvulsant , influencing neuronal firing and seizure activity through various biochemical pathways.

Target of Action

  • Dopamine Receptor D2 : The compound interacts with the dopamine receptor D2, which is critical for modulating mood, motivation, and attention.

Anticonvulsant Activity

Studies have shown that this compound exhibits significant anticonvulsant properties in experimental models of epilepsy. Its effectiveness appears to vary with dosage and time of administration, suggesting a complex relationship between concentration and therapeutic outcome.

Other Biological Activities

In addition to its anticonvulsant effects, the compound has been explored for:

  • Antimicrobial Properties : Potential applications in treating infections due to its ability to inhibit bacterial growth.
  • Anticancer Effects : Preliminary studies suggest it may exhibit antiproliferative activity against certain cancer cell lines.

Biochemical Pathways

The compound's mechanism of action likely involves:

  • Cell Signaling Pathways : Influencing gene expression and cellular metabolism.
  • Enzyme Interactions : Potentially acting as an inhibitor or activator of specific enzymes involved in neurotransmitter synthesis and degradation.

Case Studies

  • Anticonvulsant Evaluation :
    • In a study involving mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency and severity compared to control groups.
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticonvulsantSignificant reduction in seizures
AntimicrobialInhibition of bacterial growth
AnticancerAntiproliferative effects noted

Properties

IUPAC Name

2-(2-ethoxy-4-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-2-23-14-9-10(18(21)22)7-8-13(14)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMIRCIBPRTIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603907
Record name 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106981-60-6
Record name 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106981-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 15.0 g (10.1 mole) of 2-ethoxy-4-nitroaniline and 13.4 g (0.09 mole) of phthalic anhydride in 100 ml of glacial acetic acid was heated at reflux for approximately 18 hours. The reaction mixture was cooled then poured into 700 ml of water to produce a solid which was collected by filtration. The solid was dissolved in methylene chloride, and the resultant solution washed first with an aqueous 10% potassium carbonate solution followed by an aqueous sodium chloride solution. The washed organic solution was dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated under reduced pressure to yield 23.5 g of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione as a solid (mp 204°-206° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

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